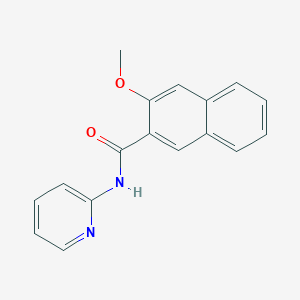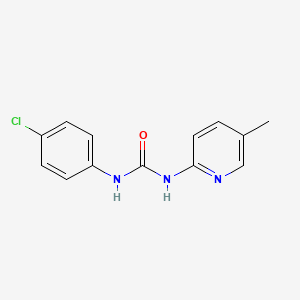
3-methoxy-N-2-pyridinyl-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-2-pyridinyl-2-naphthamide (MPN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthamide derivatives and is known for its potent biological activity. MPN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-2-pyridinyl-2-naphthamide is not fully understood. However, it is known to act as an HDAC inhibitor, which leads to an increase in histone acetylation and subsequent changes in gene expression. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to modulate the immune system by regulating the expression of cytokines and chemokines. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potent biological activity. It has been shown to have a wide range of effects on cancer cells, immune cells, and neurons. Additionally, the synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide is relatively simple and yields high purity of the compound. However, one of the limitations of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potential toxicity. High doses of 3-methoxy-N-2-pyridinyl-2-naphthamide have been shown to induce cell death in non-cancerous cells.
Orientations Futures
There are several future directions for the use of 3-methoxy-N-2-pyridinyl-2-naphthamide in scientific research. One potential application is in the development of novel cancer therapies. 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have potent anti-cancer activity and could be used as a lead compound for the development of new drugs. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used to investigate the role of HDACs in other diseases such as cardiovascular disease and diabetes. Finally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain the final compound, 3-methoxy-N-2-pyridinyl-2-naphthamide. This method is relatively simple and yields high purity of the compound.
Applications De Recherche Scientifique
3-methoxy-N-2-pyridinyl-2-naphthamide has been used in various scientific research studies due to its potent biological activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been used as a tool to study the role of histone deacetylases (HDACs) in cancer progression. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been used to investigate the role of HDACs in neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-11-13-7-3-2-6-12(13)10-14(15)17(20)19-16-8-4-5-9-18-16/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFLVQYMIABLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)


![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)
![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)